molecular formula C8H7FN4 B1462446 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1020969-35-0

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1462446
CAS No.: 1020969-35-0
M. Wt: 178.17 g/mol
InChI Key: BAEILIBQGFTITB-UHFFFAOYSA-N
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Description

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 4-fluoro-3-methylphenyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3-methylbenzyl azide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-triazole
  • 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-oxadiazole
  • 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-thiadiazole

Uniqueness

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to triazoles, oxadiazoles, and thiadiazoles, tetrazoles often exhibit higher stability and different reactivity patterns, making them valuable in various applications.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEILIBQGFTITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
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5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 3
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 4
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 5
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 6
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole

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